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Compound of Interest

Compound Name: JC-171

CAS No.: 2112809-98-8

Cat. No.: B608175

Get Quote

Scientific Overview & The Formulation
Challenge
JC-171 (CAS: 2112809-98-8) is a highly selective, rationally designed small-molecule inhibitor

of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome[1]. With an

IC50 of 8.45 μM, it effectively blocks LPS/ATP-induced interleukin-1β (IL-1β) release by

interfering with the interaction between NLRP3 and the adaptor protein ASC[1],[2].

While JC-171 was developed as a hydroxyl-sulfonamide analogue to improve upon the poor

solubility of its parent compound (JC-21)[3], its highly lipophilic core (Molecular Weight: 384.83,

Formula: C16H17ClN2O5S) still presents a significant physicochemical barrier for in vivo

administration[4]. Direct dissolution in aqueous buffers (such as PBS or saline) results in

immediate nucleation and precipitation, rendering intraperitoneal (IP) or intravenous (IV) dosing

ineffective. To achieve reliable pharmacokinetics in murine models of multiple sclerosis (EAE)

or systemic inflammation, the drug must be formulated using a stepwise co-solvent micellar

system[5].
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As a Senior Application Scientist, it is critical to understand why specific solvents are chosen

rather than simply following a recipe. This protocol utilizes a universally validated vehicle for

hydrophobic sulfonamides: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1].

10% DMSO (Primary Solubilizer): The strong intermolecular hydrogen bonding of the

hydroxyl-sulfonamide lattice must be disrupted. DMSO acts as a powerful aprotic solvent to

break this lattice and force the molecule into a monomeric state.

40% PEG300 (Dielectric Bridge): Adding an aqueous phase directly to DMSO causes

"solvent shock," leading to rapid drug precipitation. PEG300 lowers the dielectric constant of

the surrounding medium, acting as a transitional co-solvent bridge.

5% Tween-80 (Micellar Encapsulation): This non-ionic surfactant forms protective micelles

around the hydrophobic JC-171 molecules. It prevents crystal growth and maintains a

thermodynamically stable suspension when the aqueous phase is finally introduced.

45% 0.9% Saline (Aqueous Bulk Phase): Adjusts the final osmolarity and viscosity to

physiological levels, ensuring the injection is well-tolerated by the animal without causing

local tissue necrosis.

Quantitative Data & Dosing Parameters
Table 1: In Vivo Dosing Parameters for JC-171

Experiment
al Model

Target
Pathway

Route Dosage Frequency
Pharmacod
ynamic
Readout

LPS-

Challenged

Mice

Systemic
NLRP3
Activation

IP 100 mg/kg
Single dose
(1h pre-
LPS)

Serum IL-1β
reduction[6]

| EAE (Multiple Sclerosis) | Th17 / Neuroinflammation | IP | 10 - 100 mg/kg | Every other day |

Clinical score reduction, Th17 cell frequency[5],[7] |
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Step-by-Step Formulation Protocol (Self-Validating
System)
Note: The following protocol is scaled to prepare 1 mL of a 1 mg/mL JC-171 working solution,

suitable for a 10 mg/kg IP injection in a 20g mouse (injection volume: 200 µL).

Materials Required:

JC-171 Powder (Purity ≥ 98%)

Anhydrous DMSO (Cell-culture grade)

PEG300 (Pharmaceutical grade)

Tween-80 (Polysorbate 80)

0.9% Sterile Saline

Methodology:

Primary Solubilization (Lattice Disruption):

Weigh exactly 1.0 mg of JC-171 powder into a sterile glass vial.

Add 100 µL (10% v/v) of DMSO.

Vortex vigorously for 30–60 seconds until completely dissolved.

Validation Checkpoint: Hold the vial against a light source. The solution must be

completely transparent. If cloudy, the lattice is unbroken; sonicate in a 37°C water bath for

5 minutes before proceeding.

Co-solvent Addition (Dielectric Bridging):

Add 400 µL (40% v/v) of PEG300 to the vial.

Vortex continuously for 60 seconds. PEG300 is viscous, so thorough mechanical mixing is

required to ensure a homogenous binary solvent system.
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Validation Checkpoint: The solution must remain optically clear without any striations.

Surfactant Stabilization (Micellar Formation):

Add 50 µL (5% v/v) of Tween-80.

Vortex gently for 30 seconds to incorporate the surfactant without inducing excessive

frothing/bubbles.

Aqueous Dilution (Isotonic Adjustment):

Critical Step: While gently swirling the vial, add 450 µL (45% v/v) of 0.9% Saline dropwise

(approx. 1 drop per second).

Validation Checkpoint: Dropwise addition prevents localized supersaturation. If the solution

turns milky or opaque at this stage, the micellar capacity has been exceeded (often due to

adding saline too rapidly). A successful formulation will yield a clear, slightly viscous

solution.

Usage: Administer freshly prepared working solutions on the same day[1].

Experimental Workflows & Visualizations
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Stepwise formulation workflow for JC-171 in vivo injection vehicle.
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Mechanism of JC-171 inhibiting the NLRP3 inflammasome pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b608175/docs?utm_src=pdf-body-img#solvent-vehicle-formulation-for-jc-171-injection
https://www.benchchem.com/product/b608175/docs?utm_src=pdf-body#solvent-vehicle-formulation-for-jc-171-injection
https://pubs.acs.org/doi/10.1021/acschemneuro.7b00124
https://www.benchchem.com/product/b608175?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. medchemexpress.com [medchemexpress.com]

2. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-
(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3
Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]

4. medkoo.com [medkoo.com]

5. pubs.acs.org [pubs.acs.org]

6. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-
(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3
Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

7. scispace.com [scispace.com]

To cite this document: BenchChem. [solvent vehicle formulation for JC-171 injection].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608175/docs#solvent-vehicle-formulation-for-jc-171-
injection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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